molecular formula C16H17FN4O2 B2688142 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034328-53-3

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2688142
CAS No.: 2034328-53-3
M. Wt: 316.336
InChI Key: RYLBGFXMWLVLAS-UHFFFAOYSA-N
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Description

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a pyridine ring, and a pyrimidine ring, which are connected through various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Intermediate: The synthesis begins with the preparation of the 6-ethyl-5-fluoropyrimidine intermediate. This can be achieved through the reaction of ethylamine with 5-fluorouracil under appropriate conditions.

    Coupling with Pyrrolidine: The pyrimidine intermediate is then coupled with pyrrolidine using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the pyrrolidine-pyrimidine intermediate.

    Introduction of the Pyridine Ring: The final step involves the introduction of the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidine-pyrimidine intermediate with 2-chloropyridine in the presence of a base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups onto the pyridine or pyrimidine rings.

Scientific Research Applications

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
  • (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone

Uniqueness

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c1-2-12-14(17)15(20-10-19-12)23-11-6-8-21(9-11)16(22)13-5-3-4-7-18-13/h3-5,7,10-11H,2,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLBGFXMWLVLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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